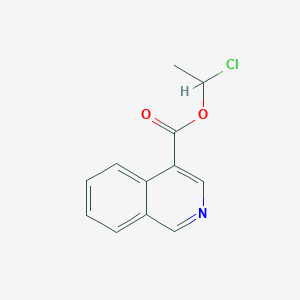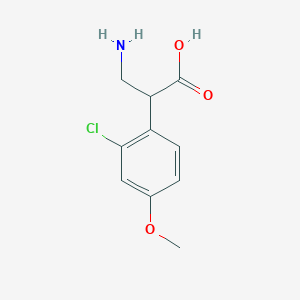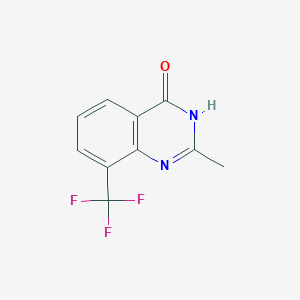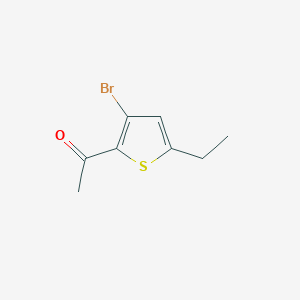
1-Chloro-2-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(trifluoromethyl)naphthalene can be achieved through several methods. One common synthetic route involves the site-selective magnesiation of 2,4-dibromo-1-chloronaphthalene, followed by iodination and coupling with (trifluoromethyl)copper . This method allows for the precise introduction of the trifluoromethyl group at the desired position on the naphthalene ring.
Industrial production methods for this compound are not well-documented, but it is typically produced in small quantities for research purposes
Analyse Chemischer Reaktionen
1-Chloro-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and strong bases.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethyl group remains intact while forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl group retained.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(trifluoromethyl)naphthalene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology and Medicine:
Wirkmechanismus
The mechanism by which 1-Chloro-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its chemical reactivity. The chlorine and trifluoromethyl groups influence the electronic properties of the naphthalene ring, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
2-(Trifluoromethyl)naphthalene: This compound lacks the chlorine atom, which affects its reactivity and applications.
1-Chloro-2-iodonaphthalene: The iodine atom can be more reactive in certain coupling reactions compared to the trifluoromethyl group.
The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which provide distinct electronic and steric properties that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H6ClF3 |
|---|---|
Molekulargewicht |
230.61 g/mol |
IUPAC-Name |
1-chloro-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |
InChI-Schlüssel |
NSTGZBAGGSXDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)




![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)

![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)



![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)
